2-(Pyridin-2-YL)piperazine
Overview
Description
2-(Pyridin-2-YL)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a pyridine ring attached to a piperazine moiety. This compound has garnered significant interest due to its diverse biological activities and its role as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound .
Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction produces 2-substituted chiral piperazines, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyridin-2-YL)piperazine has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and as a ligand in biochemical assays.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)piperazine involves its interaction with specific molecular targets. For example, some derivatives of this compound act as potent and selective α2-adrenergic receptor antagonists. These interactions can modulate various physiological processes, including neurotransmission and vascular tone .
Comparison with Similar Compounds
Similar Compounds
Azaperone: An antipsychotic drug that shares structural similarities with 2-(Pyridin-2-YL)piperazine.
Atevirdine: An antiretroviral drug with a similar piperazine core.
Delavirdine: Another antiretroviral drug that contains a piperazine moiety.
Mirtazapine: An antidepressant that also features a piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a selective α2-adrenergic receptor antagonist sets it apart from other piperazine derivatives .
Properties
IUPAC Name |
2-pyridin-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHMAQBZWONQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598586 | |
Record name | 2-(Pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111759-97-8 | |
Record name | 2-(Pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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